molecular formula C8H6BrFO3 B6604083 2-(3-bromo-2-fluorophenoxy)acetic acid CAS No. 2168882-38-8

2-(3-bromo-2-fluorophenoxy)acetic acid

Cat. No. B6604083
CAS RN: 2168882-38-8
M. Wt: 249.03 g/mol
InChI Key: GRPGGUDWCFDFBP-UHFFFAOYSA-N
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Description

“2-(3-bromo-2-fluorophenoxy)acetic acid” is a chemical compound with the empirical formula C8H6BrFO3 and a molecular weight of 249.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds often involves the use of bromine and phosphorus tribromide . For example, the Hell-Volhard-Zelinskii reaction involves the reaction of a carboxylic acid with phosphorus tribromide to form an acid bromide, which can then undergo α-bromination .


Molecular Structure Analysis

The molecular structure of “this compound” has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure elucidation of compounds similar to 2-(3-bromo-2-fluorophenoxy)acetic acid have been thoroughly studied. For example, the synthesis of 2-(4-fluorophenoxy) acetic acid involved refluxing 4-fluoro-phenol with ethyl chloroacetate, which crystallized in the monoclinic crystal system. The structure was stabilized by intermolecular interactions, and Hirshfeld surface analysis along with DFT studies were used to investigate the packing modes and chemical reactivity (Akhileshwari Prabhuswamy et al., 2021).

Vibrational Spectra and Reactivity

  • Comparative DFT studies on halogen substituted phenylacetic acids, including those similar to this compound, have been performed to analyze their reactivity, acidity, and vibrational spectra. The structural properties closely resembled crystallographic data, and the vibrational spectra of chloro- and bromo-substituted molecules were analyzed in detail (A. K. Srivastava et al., 2015).

Antioxidant Activity

  • Natural bromophenols isolated from marine red algae have shown significant DPPH radical-scavenging activity, suggesting the potential antioxidant properties of compounds structurally related to this compound. These findings indicate the potential application of such compounds in pharmaceuticals and food preservation (Ke Li et al., 2007).

Safety and Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, to wear protective gloves/protective clothing/eye protection/face protection, and to handle it only in a well-ventilated place .

properties

IUPAC Name

2-(3-bromo-2-fluorophenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPGGUDWCFDFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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